One of the most prominent uses of Tetrakis(diethylamido)tin(IV) lies in its ability to act as a precursor for the production of metal oxide thin films through chemical vapor deposition (CVD) []. This technique allows for the controlled deposition of thin layers of various materials onto different substrates, which is crucial for the development of various electronic devices.
During CVD, Tetrakis(diethylamido)tin(IV) vaporizes and undergoes decomposition on the heated substrate, releasing tin oxide (SnO2) and other volatile byproducts []. This process enables the formation of high-quality, uniform thin films of SnO2, which finds applications in various fields, including:
Tetrakis(diethylamido)tin(IV) can also be employed in the non-hydrolytic templated sol-gel synthesis to produce mesoporous tin silicate xerogels []. These materials possess a highly porous structure with interconnected pores in the nanometer range. This unique structure makes them potential candidates for various applications, including:
Tetrakis(diethylamine)tin is an organotin compound represented by the chemical formula C₁₆H₄₀N₄Sn. It features a central tin atom coordinated by four diethylamine ligands, which significantly influence its chemical properties. This compound is typically a colorless to pale yellow liquid that is sensitive to moisture and air, necessitating careful handling in inert atmospheres. Tetrakis(diethylamine)tin is primarily utilized in chemical vapor deposition processes due to its volatility and reactivity, making it an important precursor in thin film technology.
Tetrakis(diethylamido)tin(IV) is a hazardous compound and should be handled with appropriate safety precautions. Here are some key safety concerns:
Additionally, it can react with hydroxylated surfaces, such as those found on indium tin oxide, facilitating the growth of tin oxide layers. The mechanism involves the displacement of diethylamine ligands, which can be quantified through mass spectrometry during atomic layer deposition processes .
Tetrakis(diethylamine)tin can be synthesized through several methods:
Tetrakis(diethylamine)tin finds applications primarily in:
Studies have shown that tetrakis(diethylamine)tin interacts with various substrates during deposition processes. For instance, when deposited on hydroxylated surfaces like indium tin oxide, it undergoes ligand exchange reactions that are critical for film formation. The kinetics of adsorption and desorption are crucial for optimizing growth rates and film quality .
Several compounds share structural similarities with tetrakis(diethylamine)tin, particularly other organotin compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Tetrakis(dimethylamino)tin | C₁₆H₁₈N₄Sn | Used for titanium nitride deposition; more stable than diethyl derivative. |
Tetrakis(ethylamido)tin | C₁₂H₃₁N₄Sn | Exhibits different reactivity patterns; less volatile than diethyl derivative. |
Tetrakis(trimethylsilyl)tin | C₈H₂₀N₄Si₄Sn | Known for its use in silicon-based applications; sterically bulkier. |
Tetrakis(diethylamine)tin is unique due to its specific ligand arrangement and volatility, making it particularly suitable for thin film applications compared to other organotin compounds.
Flammable;Corrosive;Acute Toxic